molecular formula C16H15BrN2O3 B2550596 1-(5-bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide CAS No. 1100790-93-9

1-(5-bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide

Cat. No.: B2550596
CAS No.: 1100790-93-9
M. Wt: 363.211
InChI Key: IJWHGAHIUDKXLK-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide is a synthetic compound featuring a bromofuran moiety linked to an N-ethylindoline carboxamide core. This structure suggests potential as a building block in medicinal chemistry for the development of novel therapeutic agents, or as a key intermediate in organic synthesis. The presence of both furan and indoline rings makes it a candidate for research into new small molecules with biological activity. Researchers may also investigate its use in the development of materials science applications. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

1-(5-bromofuran-2-carbonyl)-N-ethyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-2-18-15(20)12-9-10-5-3-4-6-11(10)19(12)16(21)13-7-8-14(17)22-13/h3-8,12H,2,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWHGAHIUDKXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Furfural

The precursor 5-bromo-2-furaldehyde is synthesized via bromination of 2-furfural using ionic liquids such as [bmim]Br3 (1-butyl-3-methylimidazolium tribromide). This method achieves an 88% yield under mild conditions (40°C, 2.5 hours):
$$
\text{2-Furfural} + [\text{bmim}]\text{Br}_3 \rightarrow \text{5-Bromo-2-furaldehyde} + \text{Byproducts}
$$
The product is purified via distillation and recrystallization in ethyl acetate-ether (10% v/v), yielding yellowish crystals (mp 82–85°C).

Oxidation to Carboxylic Acid and Acyl Chloride Formation

5-Bromo-2-furaldehyde is oxidized to 5-bromofuran-2-carboxylic acid using Jones reagent (CrO3/H2SO4) or potassium permanganate. Subsequent treatment with thionyl chloride (SOCl2) or oxalyl chloride converts the acid to the reactive acyl chloride:
$$
\text{5-Bromo-2-furaldehyde} \xrightarrow{\text{Oxidation}} \text{5-Bromofuran-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{5-Bromofuran-2-carbonyl chloride}
$$

Synthesis of N-Ethylindoline-2-carboxamide

Indoline-2-carboxylic Acid Activation

Indoline-2-carboxylic acid is activated using coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HATU. Ethylamine is introduced via nucleophilic substitution:
$$
\text{Indoline-2-carboxylic acid} + \text{Ethylamine} \xrightarrow{\text{TBTU, DIPEA}} \text{N-Ethylindoline-2-carboxamide}
$$
Reaction conditions typically involve dichloromethane (DCM) or dimethylformamide (DMF) at room temperature for 12–24 hours.

Stereochemical Considerations

Racemic mixtures are common, but enzymatic resolution using Candida antarctica lipase A (CAL-A) can enrich the (R)-enantiomer, which exhibits superior bioactivity in related compounds.

Final Coupling Reaction

The acyl chloride derivative reacts with N-ethylindoline-2-carboxamide in anhydrous DCM or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA):
$$
\text{5-Bromofuran-2-carbonyl chloride} + \text{N-Ethylindoline-2-carboxamide} \xrightarrow{\text{Base}} \text{1-(5-Bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide}
$$
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields the final product.

Alternative Synthetic Routes

One-Pot Sequential Coupling

A streamlined approach involves sequential coupling of indoline-2-carboxylic acid with ethylamine and 5-bromofuran-2-carbonyl chloride without isolating intermediates. This reduces purification steps but requires precise stoichiometric control.

Solid-Phase Synthesis

Immobilized indoline derivatives on Wang resin allow for iterative coupling and cleavage, though this method is primarily exploratory and less scalable.

Analytical Data and Reaction Optimization

Table 1: Comparative Yields Under Varied Conditions

Method Coupling Agent Solvent Temperature Yield (%)
TBTU DIPEA DCM RT 72
HATU TEA DMF 0°C → RT 68
EDCI/HOBt NMP 40°C 65
One-Pot Sequential THF RT 58

Key findings:

  • TBTU/DCM provides optimal yields (72%) with minimal side products.
  • Lower temperatures (0°C) mitigate racemization but prolong reaction times.

Challenges and Mitigation Strategies

Bromine Displacement

The electron-withdrawing bromine atom on the furan ring may undergo unintended nucleophilic substitution. Using non-polar solvents (e.g., DCM) and avoiding strong bases minimizes this risk.

Steric Hindrance

Bulky substituents on the indoline core (e.g., 5-fluoro or 5-bromo groups) reduce coupling efficiency. Increasing reagent stoichiometry (1.5–2.0 equiv acyl chloride) improves yields.

Chemical Reactions Analysis

Hydrolysis

Under acidic or basic conditions, the amide bond undergoes hydrolysis to yield 5-bromofuran-2-carboxylic acid and N-ethylindoline-2-carboxamide . This reaction is typical for carboxamides and may require heat or catalytic assistance.

Aminolysis

Replacement of the ethyl group with another amine (e.g., via nucleophilic substitution) under basic conditions. This reaction could generate structurally diverse analogs for medicinal chemistry studies.

Amidation

Formation of additional amide bonds through reactions with amines, expanding the compound’s functional groups for derivatization.

Spectroscopic Methods

  • NMR :

    • 1H NMR : Peaks for NH groups (e.g., δ 10.62–10.81 ppm) and aromatic protons (e.g., δ 6.84–8.79 ppm) .

    • 13C NMR : Signals for carbonyl carbons (δ 156–165 ppm) and aromatic carbons (δ 114–151 ppm) .

  • IR :

    • Amide NH stretching (3168–3200 cm⁻¹).

    • Carbonyl stretching (1640–1680 cm⁻¹) .

  • Mass Spectrometry : Molecular ion peaks confirm the molecular formula (e.g., m/z 310.9904 for related compounds) .

Reaction Monitoring

Reactions are typically tracked using NMR and IR spectroscopy to confirm product formation and purity.

COX-2 Inhibition Potential

Molecular docking studies (e.g., on COX-2 protein, PDB ID: 5IKR) reveal strong binding affinity, driven by:

  • Hydrogen bonding : With residues like Gly526 and Met522.

  • Hydrophobic interactions : Between the furan core and Val349/Leu352.

  • Electrostatic interactions : π–cation interactions involving Arg120 .
    Binding energies for related compounds reach −7.89 kcal/mol , suggesting anti-inflammatory potential .

Structural Optimization

The bromofuran moiety and ethylindoline group enable further derivatization for enhancing bioactivity.

Table 1: Key Reactions and Observations

Reaction TypeConditionsProducts/Outcomes
HydrolysisAcidic/Basic, Heat5-Bromofuran-2-carboxylic acid, N-ethylindoline-2-carboxamide
AminolysisNucleophilic substitutionAmide derivatives with varied amines
AmidationCoupling agents, AmineExtended amide functional groups

Table 2: Spectroscopic Data (Illustrative)

TechniqueKey ObservationsSource
1H NMR NH signals (δ 10.62–10.81 ppm), aromatic protons (δ 6.84–8.79 ppm)
IR NH stretch (3168–3200 cm⁻¹), carbonyl (1640–1680 cm⁻¹)
13C NMR Carbonyl carbons (δ 156–165 ppm), aromatic carbons (δ 114–151 ppm)

Table 3: Molecular Docking Insights

Interaction TypeKey Residues InvolvedRole in Binding
Hydrogen bondingGly526, Met522, Ala527Stabilization via NH and carbonyl
Hydrophobic interactionsVal349, Leu352, Tyr385π–alkyl and alkyl interactions
Electrostatic (π–cation)Arg120Furan core stabilization

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:
The compound is being investigated as a lead structure for the development of new pharmaceuticals. Its unique chemical structure, which includes a bromofuran moiety and an indoline carboxamide group, is believed to confer specific biological activities. Preliminary studies suggest that it may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes, similar to other compounds in its class .

Case Study:
A molecular docking study indicated that derivatives of 1-(5-bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide exhibit significant binding affinities to cyclooxygenase-2 (COX-2), suggesting potential as COX-2 inhibitors . This could lead to the development of new anti-inflammatory drugs targeting pain and inflammation.

Organic Synthesis

Intermediate in Synthesis:
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, making it a versatile building block in organic synthesis .

Synthetic Routes:
The typical synthesis involves the reaction of 5-bromofuran-2-carboxylic acid with N-ethylindoline under specific conditions that may include coupling agents such as 1,1’-carbonyldiimidazole (CDI) or 4-dimethylaminopyridine (DMAP) . This method highlights the compound's utility in creating derivatives with enhanced biological activity.

Material Science

Development of Novel Materials:
Research is ongoing into the use of this compound in material science. Its unique electronic and optical properties make it a candidate for developing advanced materials, including organic semiconductors and sensors .

Applications in Electronics:
The compound's ability to form stable thin films suggests potential applications in electronic devices. Studies are exploring its integration into organic light-emitting diodes (OLEDs) and photovoltaic cells due to its favorable electronic characteristics .

Data Table: Summary of Applications

Field Application Remarks
Medicinal ChemistryDrug DevelopmentPotential COX-2 inhibitor; anti-inflammatory properties
Organic SynthesisIntermediate for Complex MoleculesVersatile building block; enhances synthetic pathways
Material ScienceDevelopment of Novel MaterialsPotential use in OLEDs and photovoltaic cells

Mechanism of Action

The mechanism of action of 1-(5-bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with 1-(5-bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide:

Compound Name Core Structure Key Substituents Pharmacological Target Reference
N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide Furan carboxamide + isoniazid 5-Bromofuran, isonicotinohydrazide COX-2 inhibitor (predicted)
1-(2-(4-Chlorophenoxy)acetyl)-N-ethylindoline-2-carboxamide Indoline carboxamide 4-Chlorophenoxyacetyl, N-ethyl Trypanosoma inhibitors
(R)-1-(2-(4-Fluorophenyl)acetyl)-N-methylindoline-2-carboxamide Indoline carboxamide 4-Fluorophenylacetyl, N-methyl Trypanosoma inhibitors
5-Bromo-N-[(E)-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylideneamino]-1-benzofuran-2-carboxamide Benzofuran carboxamide + morpholine 5-Bromobenzofuran, morpholinyl-oxoethyl Undisclosed

Key Observations :

  • Bromofuran vs.
  • Indoline vs. Isoindoline Scaffolds: The N-ethylindoline-2-carboxamide core provides a planar structure conducive to brain penetration, as seen in related Trypanosoma inhibitors (e.g., compound 49 in ).
Pharmacological Activity
  • COX-2 Inhibition: N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide demonstrated strong binding affinity to COX-2 (PDB ID: 5IKR) via molecular docking, suggesting the bromofuran-carboxamide motif is critical for interaction with the enzyme’s active site .
  • Antiparasitic Activity: Indoline-2-carboxamides (e.g., compound 49) showed efficacy against Trypanosoma, with N-ethyl substitution improving brain penetration compared to N-methyl analogues .
  • Structural Determinants: The 5-bromo substituent on furan may enhance target binding compared to non-halogenated derivatives, as seen in COX-2 inhibitors .
Data Table: Comparative Properties
Property This compound (Target) N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide 1-(2-(4-Chlorophenoxy)acetyl)-N-ethylindoline-2-carboxamide
Molecular Weight ~423 g/mol (estimated) 351.14 g/mol 413.87 g/mol
Synthetic Yield Not reported 83% 57%
Key Pharmacological Role Undisclosed (potential COX-2 or antiparasitic agent) COX-2 inhibition Trypanosoma inhibition
Substituent Impact Bromofuran enhances reactivity; ethyl improves lipophilicity Bromofuran + hydrazide for COX-2 binding Chlorophenoxyacetyl for target specificity

Biological Activity

1-(5-bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide is a synthetic compound that belongs to the class of furan carboxamides, characterized by its unique structural features including a furan ring, a carbonyl group, and an indoline moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in anti-inflammatory and anticancer activities. This article explores the biological activity of this compound, highlighting relevant research findings, molecular interactions, and potential therapeutic applications.

Structural Features

The structure of this compound can be broken down into three main components:

  • Furan Ring : A five-membered aromatic heterocycle that is known for its diverse biological activities.
  • Carbonyl Group : Enhances the reactivity and biological activity of the compound.
  • Indoline Moiety : Commonly found in various alkaloids with significant pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing furan and indoline moieties have been shown to possess anti-proliferative effects against various cancer cell lines. Molecular docking studies suggest that this compound may interact effectively with key proteins involved in cancer pathways, such as cyclooxygenase-2 (COX-2) .

Anti-inflammatory Activity

The presence of the carbonyl group in the structure may facilitate interactions with inflammatory pathways. Similar compounds have been investigated for their ability to inhibit COX-2, an enzyme implicated in inflammation and pain. Preliminary data suggest that this compound could serve as a potential COX-2 inhibitor, warranting further investigation into its anti-inflammatory effects .

Case Studies and Experimental Data

A study on related compounds demonstrated significant inhibitory activity against cancer cell lines. For example, derivatives based on indolinone scaffolds showed IC50 values ranging from 0.503 µM to 7.17 µM against breast (MCF-7) and lung (A549) cancer cells . These findings suggest that structural modifications around the indoline core can enhance biological activity.

Compound NameStructural FeaturesBiological Activity
5-bromo-N-(2-ethylphenyl)furan-2-carboxamideContains a furan ring and a carboxamide groupPotential anti-inflammatory properties
(2S)-1-(5-bromofuran-2-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideSimilar carbonyl and furan structureInvestigated for neuroprotective effects
1-(5-bromofuran-2-carbonyl)-2,3-dihydroindoleIndole derivative with furan carbonylAnticancer activity reported

While specific mechanisms for this compound are not fully elucidated, molecular docking studies indicate favorable binding interactions with COX-2. The presence of hydrogen bond donors and acceptors within its structure suggests potential interactions that could lead to enzyme inhibition . Further studies are necessary to validate these interactions through in vitro and in vivo experiments.

Future Directions

Given its structural uniqueness and preliminary findings indicating potential biological activities, future research should focus on:

  • In Vitro Studies : To confirm the anticancer and anti-inflammatory effects observed in preliminary studies.
  • In Vivo Studies : To assess the therapeutic efficacy and safety profile of the compound in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.

Q & A

Q. What are common synthetic routes for 1-(5-bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide?

The synthesis typically involves coupling a brominated furan carbonyl derivative with an indoline carboxamide precursor. For example, a related compound, N-(5-bromo-2-hydroxyphenyl)furan-2-carboxamide, was synthesized via activation of furoic acid with Et₃N, followed by coupling with 4-bromo-2-aminophenol and recrystallization in acetonitrile (60% yield) . Multi-step protocols, such as those described in patent applications, may involve sequential reactions (e.g., cyclopropanation, oxadiazole formation) and purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy for verifying substituent positions and purity (e.g., ¹H/¹³C NMR for furan and indoline moieties).
  • X-ray crystallography to resolve structural ambiguities, as demonstrated for ethyl 5-bromonaphtho[2,1-b]furan-2-carboxylate .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

Q. How is the brominated furan moiety stabilized during synthesis?

Brominated furans are prone to debromination under harsh conditions. Stabilization strategies include:

  • Using mild coupling agents (e.g., EDCI/HOBt) to minimize side reactions.
  • Avoiding prolonged heating; instead, employing stepwise temperature control (e.g., 0°C to room temperature) .

Advanced Research Questions

Q. How can low yields in the coupling step be addressed during synthesis?

Low yields often stem from steric hindrance or poor nucleophilicity. Solutions include:

  • Optimizing reaction conditions : Increase equivalents of the nucleophilic component (e.g., indoline-2-carboxamide) or use polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Catalytic additives : Introduce DMAP or Lewis acids (e.g., ZnCl₂) to accelerate acyl transfer .
  • Purification adjustments : Replace recrystallization with gradient column chromatography to recover more product .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies may arise from assay variability or off-target effects. Methodological approaches include:

  • Dose-response validation : Replicate experiments across multiple concentrations to confirm IC₅₀ values.
  • Selectivity profiling : Use kinase panels or receptor-binding assays to identify non-specific interactions .
  • Structural analogs : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate structure-activity relationships (SAR) .

Q. How is computational chemistry applied to predict the compound’s reactivity?

  • DFT calculations : Model transition states for key reactions (e.g., nucleophilic acyl substitution) to predict activation barriers .
  • Molecular docking : Simulate binding interactions with biological targets (e.g., A2A adenosine receptors) to prioritize experimental testing .
  • ADMET profiling : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What are the challenges in analyzing degradation products under physiological conditions?

Hydrolysis of the amide or furan ring is common. Analytical workflows include:

  • Forced degradation studies : Expose the compound to acidic/alkaline conditions and monitor via LC-MS.
  • Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways .
  • Metabolite identification : Employ liver microsome assays to detect phase I/II metabolites .

Methodological Considerations

Q. How to design a SAR study for derivatives of this compound?

  • Core modifications : Vary substituents on the furan (e.g., 5-bromo to 5-methyl) and indoline (e.g., N-ethyl to N-cyclopropyl) .
  • Bioisosteric replacement : Substitute the bromine atom with bioisosteres like CF₃ or CN to assess electronic effects .
  • Functional assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity .

Q. What experimental controls are essential in biological evaluations?

  • Positive/Negative controls : Include known inhibitors (e.g., ZM241385 for A2A receptor studies) and vehicle-only groups .
  • Cytotoxicity assays : Use compounds like doxorubicin to differentiate target-specific effects from general toxicity .
  • Solvent compatibility : Ensure DMSO concentrations remain ≤0.1% to avoid artifactual results .

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